molecular formula C23H29N5O3 B2873463 6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 878422-62-9

6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

Cat. No. B2873463
CAS RN: 878422-62-9
M. Wt: 423.517
InChI Key: BYWVYWJVUFKPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C23H29N5O3 and its molecular weight is 423.517. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mesoionic Purinone Analogs and Their Properties

Mesoionic purinone analogs, similar in structure to the specified compound, have been synthesized and studied for their unique chemical properties. Coburn and Taylor (1982) explored the synthesis and properties of mesoionic 5‐substituted‐6‐methylimidazo[1,2‐c]pyrimidine‐2,7‐diones, revealing their existence predominantly in the C3-H tautomeric form and their potential for hydrolytic ring-opening reactions Coburn & Taylor, 1982.

Synthesis and Biological Activity of Polymethylenepurine Derivatives

Nilov et al. (1995) investigated the synthesis and biological activity of 7,8-polymethylenepurine derivatives, focusing on their antiviral and antihypertensive activities. The study presented methods for synthesizing precursors to various biologically active purines Nilov et al., 1995.

Acyclic Analogues of Purine and Imidazole Nucleosides

Parkin and Harnden (1982) explored the preparation of hydroxyl-protected derivatives of imidazoles and their conversion to acyclic analogues of imidazole nucleosides, offering insights into potential applications in nucleoside analog development Parkin & Harnden, 1982.

Novel Substituted Pyridines and Purines

Kim et al. (2004) designed and synthesized a series of substituted pyridines and purines containing 2,4-thiazolidinedione, evaluating their effects on triglyceride accumulation and their hypoglycemic and hypolipidemic activities. This research suggests potential therapeutic applications of such compounds Kim et al., 2004.

Purine Alkaloids from Marine Sources

Qi, Zhang, and Huang (2008) isolated new purine alkaloids from the South China Sea gorgonian Subergorgia suberosa, demonstrating the potential of marine organisms as sources of novel purine-based compounds with weak cytotoxicity against human cancer cell lines Qi, Zhang, & Huang, 2008.

properties

IUPAC Name

6-(3-ethoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-6-31-13-9-12-26-16(3)17(4)28-19-20(24-22(26)28)25(5)23(30)27(21(19)29)14-18-11-8-7-10-15(18)2/h7-8,10-11H,6,9,12-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWVYWJVUFKPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-ethoxypropyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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